molecular formula C20H23N3O3 B7551477 N-[2-[(4-morpholin-4-ylphenyl)methylamino]-2-oxoethyl]benzamide

N-[2-[(4-morpholin-4-ylphenyl)methylamino]-2-oxoethyl]benzamide

Cat. No.: B7551477
M. Wt: 353.4 g/mol
InChI Key: ZIXJMWZEFZOAAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-[(4-morpholin-4-ylphenyl)methylamino]-2-oxoethyl]benzamide, also known as MMB or MMB-2201, is a synthetic cannabinoid compound that belongs to the family of indole-derived cannabinoids. It is a potent agonist of the cannabinoid receptors CB1 and CB2, and its chemical structure is similar to that of the well-known synthetic cannabinoid JWH-018. MMB-2201 has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

N-[2-[(4-morpholin-4-ylphenyl)methylamino]-2-oxoethyl]benzamide-2201 acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. The endocannabinoid system plays an important role in regulating various physiological processes such as pain, mood, appetite, and immune function. This compound-2201 binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
The activation of the CB1 and CB2 receptors by this compound-2201 can lead to various biochemical and physiological effects. These effects include analgesia, sedation, euphoria, and altered perception. This compound-2201 has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential treatment for inflammatory and cancerous conditions.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-[(4-morpholin-4-ylphenyl)methylamino]-2-oxoethyl]benzamide-2201 in lab experiments is its potency as a cannabinoid receptor agonist. This allows researchers to study the effects of cannabinoid receptor activation in a more controlled manner. However, one limitation of using this compound-2201 is its potential for abuse and addiction, which can pose a risk to researchers handling the compound.

Future Directions

There are several future directions for the study of N-[2-[(4-morpholin-4-ylphenyl)methylamino]-2-oxoethyl]benzamide-2201. One potential direction is the investigation of its potential as a treatment for various diseases such as cancer and epilepsy. Another direction is the development of more potent and selective synthetic cannabinoids for use in research and medicine. Additionally, the development of new methods for the detection and analysis of synthetic cannabinoids in biological samples is an important area of research.

Synthesis Methods

N-[2-[(4-morpholin-4-ylphenyl)methylamino]-2-oxoethyl]benzamide-2201 can be synthesized by reacting 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid with N-(4-morpholinobenzyl)chloride in the presence of a base such as potassium carbonate. The resulting product is then treated with benzoyl chloride to obtain this compound-2201.

Scientific Research Applications

N-[2-[(4-morpholin-4-ylphenyl)methylamino]-2-oxoethyl]benzamide-2201 has been studied for its potential applications in various fields such as medicine, pharmacology, and forensic toxicology. It has been used as a reference standard for the detection of synthetic cannabinoids in biological samples. In medicine, this compound-2201 has been investigated for its potential as a treatment for various diseases such as cancer, epilepsy, and chronic pain.

Properties

IUPAC Name

N-[2-[(4-morpholin-4-ylphenyl)methylamino]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c24-19(15-22-20(25)17-4-2-1-3-5-17)21-14-16-6-8-18(9-7-16)23-10-12-26-13-11-23/h1-9H,10-15H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXJMWZEFZOAAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)CNC(=O)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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